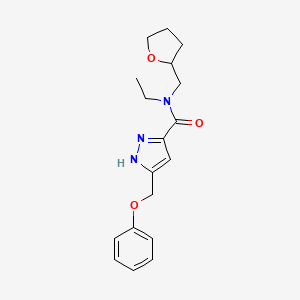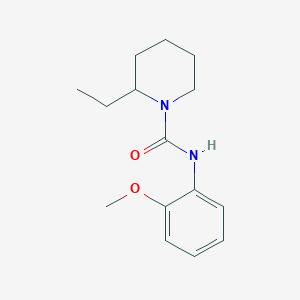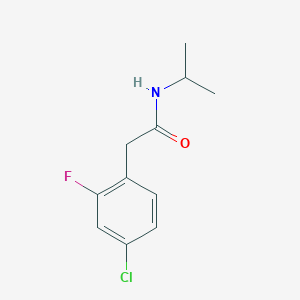![molecular formula C16H15N3O2 B5293336 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5293336.png)
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of mitochondrial respiratory chain complex III. This leads to the accumulation of reactive oxygen species (ROS) in cancer cells, which ultimately results in apoptosis. Additionally, this compound has been reported to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied extensively. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase pathway. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its limited solubility in water and its potential toxicity, which may require further investigation.
未来方向
There are several future directions for the study of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential applications as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, further studies are needed to investigate its potential as an anti-inflammatory agent in animal models. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may have potential applications in large scale production.
In conclusion, 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry and anti-inflammatory research, make it an important compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in combination with other chemotherapeutic drugs.
合成方法
The synthesis of 2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-isopropoxybenzohydrazide with ethyl acetoacetate and ammonium acetate. The reaction mixture is then refluxed in ethanol to obtain the desired product. This method has been reported to yield high purity and yield of the compound.
科学研究应用
2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of mitochondrial respiratory chain complex III. Additionally, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of pro-inflammatory cytokines.
属性
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)20-13-8-6-12(7-9-13)16-18-15(19-21-16)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOEAXBKZVTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Propan-2-yloxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)
![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)
![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)

![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)